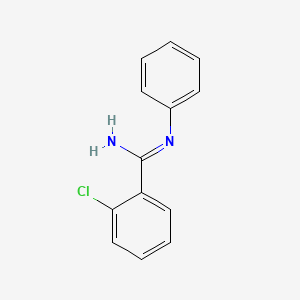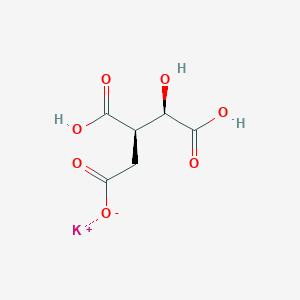
Ds-(+)-threo-Isocitric acid monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ds-(+)-threo-Isocitric acid monopotassium salt: is a chemical compound that plays a significant role in various biochemical and industrial processes. It is a salt form of isocitric acid, which is an intermediate in the citric acid cycle, a crucial metabolic pathway in all aerobic organisms. This compound is known for its applications in enhancing plant growth, improving yield, and boosting plant resilience against environmental stressors .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Ds-(+)-threo-Isocitric acid monopotassium salt typically involves the enzymatic conversion of citric acid to isocitric acid, followed by the neutralization with potassium hydroxide. The enzymatic conversion is often carried out using microorganisms such as Yarrowia lipolytica, which can produce isocitric acid from various carbon sources .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of microorganisms. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .
化学反应分析
Types of Reactions: Ds-(+)-threo-Isocitric acid monopotassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include derivatives of isocitric acid, such as oxalosuccinic acid and alpha-ketoglutaric acid .
科学研究应用
Chemistry: In chemistry, Ds-(+)-threo-Isocitric acid monopotassium salt is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in studying enzyme kinetics and metabolic pathways .
Biology: In biological research, this compound is used to investigate the citric acid cycle and its role in cellular respiration. It is also utilized in studies related to plant physiology and growth enhancement .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including its role in metabolic disorders and as a supplement in nutritional therapies .
Industry: Industrially, this compound finds applications as a natural preservative, flavor enhancer, and acidulant in the food industry. It is also used in the production of biodegradable plastics and other environmentally friendly materials .
作用机制
The mechanism of action of Ds-(+)-threo-Isocitric acid monopotassium salt involves its participation in the citric acid cycle. It acts as a substrate for the enzyme isocitrate dehydrogenase, which catalyzes its conversion to alpha-ketoglutaric acid. This reaction is coupled with the reduction of NADP+ to NADPH, which is essential for various biosynthetic processes .
相似化合物的比较
Citric Acid: A tricarboxylic acid that is also an intermediate in the citric acid cycle.
Alpha-Ketoglutaric Acid: Another intermediate in the citric acid cycle, formed from the oxidative decarboxylation of isocitric acid.
Oxalosuccinic Acid: An intermediate formed during the conversion of isocitric acid to alpha-ketoglutaric acid.
Uniqueness: Ds-(+)-threo-Isocitric acid monopotassium salt is unique due to its specific stereochemistry and its role as a chiral building block in synthetic chemistry. Its ability to enhance plant growth and resilience also sets it apart from other similar compounds .
属性
分子式 |
C6H7KO7 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC 名称 |
potassium;(3R,4R)-3-carboxy-4,5-dihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4-;/m1./s1 |
InChI 键 |
IVLPTBJBFVJENN-VICLGFPZSA-M |
手性 SMILES |
C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)[O-].[K+] |
规范 SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


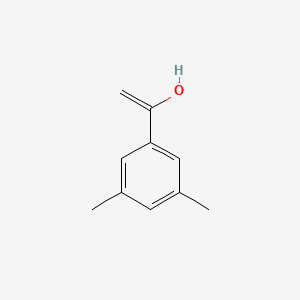
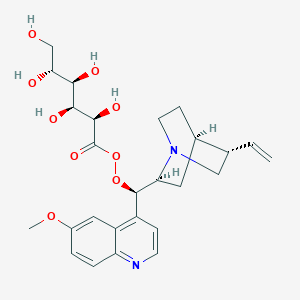
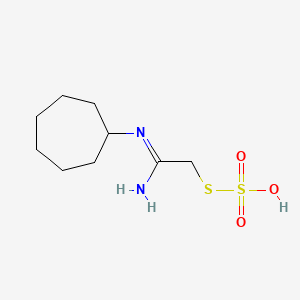
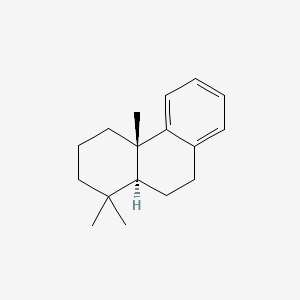
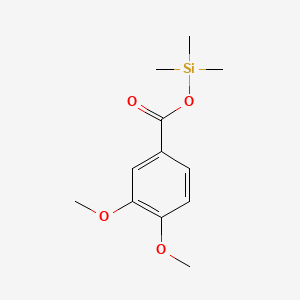
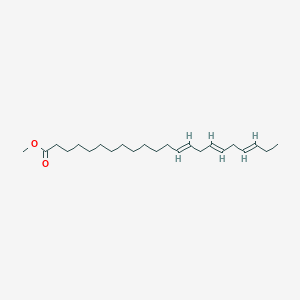
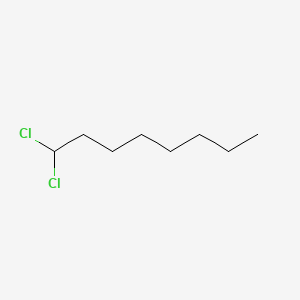

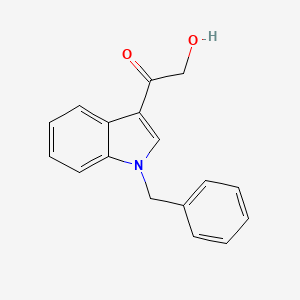
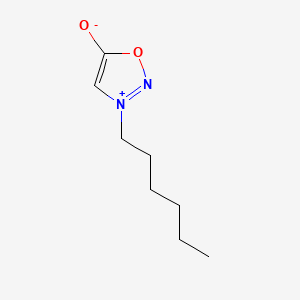
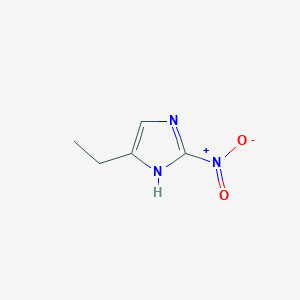
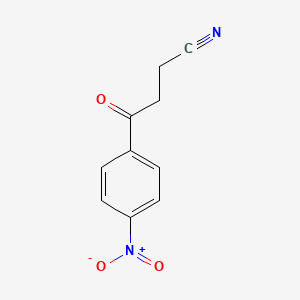
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
